molecular formula C14H19BO2 B3429936 (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane CAS No. 78782-27-1

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

Cat. No. B3429936
CAS RN: 78782-27-1
M. Wt: 230.11 g/mol
InChI Key: ARAINKADEARZLZ-ZHACJKMWSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include the class of compounds it belongs to and its role or use in various applications.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, mass spectrometry, etc., to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Fluorescence Probes for Hydrogen Peroxide Detection

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane has been utilized in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes, including STBPin and others, display varied fluorescence responses to H2O2, highlighting the importance of different functional groups in such systems (Lampard et al., 2018).

Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. For instance, its role in the selective synthesis of 1-substituted (E)-buta-1,3-dienes via palladium-catalyzed Suzuki–Miyaura cross-coupling has been documented (Szudkowska‐Fratczak et al., 2014).

Inhibitory Activity Against Serine Proteases

This compound has been synthesized in modified forms such as 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes to measure their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).

Synthesis of Silicon-Based Drugs

Its derivatives have been used as building blocks for synthesizing biologically active silicon-based drugs, exemplified by the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Nanogel Synthesis

In the field of nanotechnology, it has been involved in the synthesis of siloxane nanogels containing phenyl borate functional groups, showing its versatility in material science applications (Milenin et al., 2020).

Continuous Flow Synthesis

It has been synthesized through continuous flow and distillation processes, demonstrating its importance in industrial-scale chemical production(Fandrick et al., 2012).

Synthesis of Boron Capped Polyenes

Its derivatives have been synthesized for potential use in new materials for LCD technology and as potential therapeutics for neurodegenerative diseases. This showcases its role in advanced material synthesis and pharmaceutical research (Das et al., 2015).

Electrochemical Analysis

Electrochemical properties and reactions of sulfur-containing organoboron compounds, which include derivatives of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane, have been explored, indicating its potential in electrochemical applications (Tanigawa et al., 2016).

Safety And Hazards

This involves studying the safety profile of the compound. It includes understanding its toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves a discussion of the potential future applications and studies of the compound based on its properties and activities.


Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, multiple sources including research articles, books, and databases may need to be consulted. It’s also important to note that such an analysis should be performed by individuals with appropriate training in chemistry and related fields.


properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAINKADEARZLZ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

CAS RN

83947-56-2, 78782-27-1
Record name (E)-2-Phenylethylene-1-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-b-Styrylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
M Tredwell, SM Preshlock, NJ Taylor… - Angewandte Chemie …, 2014 - Wiley Online Library
Molecules labeled with fluorine‐18 are used as radiotracers for positron emission tomography. An important challenge is the labeling of arenes not amenable to aromatic nucleophilic …
Number of citations: 400 onlinelibrary.wiley.com
AK Jaladi, H Kim, JH Lee, WK Shin, H Hwang… - New Journal of …, 2019 - pubs.rsc.org
Lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA)-catalyzed hydroboration of alkynes with pinacolborane (HBpin) was demonstrated. The hydroboration proceeded more …
Number of citations: 19 pubs.rsc.org
J Szyling, A Franczyk, K Stefanowska… - … Synthesis & Catalysis, 2018 - Wiley Online Library
This paper reports on the first repetitive batch selective hydroboration of terminal and internal alkynes in a series of poly(ethylene glycols) (PEGs), used as solvents and media for the …
Number of citations: 18 onlinelibrary.wiley.com
AM Maj, B Szarłan, P Pawluć, M Zaranek - Polyhedron, 2022 - Elsevier
Sodium triethylborohydride, a popular hydride transferring reagent, is commonly used as an activating agent for hydroboration catalysts based on the first-row transition metal complexes…
Number of citations: 4 www.sciencedirect.com
AM Maj, P Pawluć, M Zaranek - 2022 - chemrxiv.org
Sodium triethylborohydride - commonly used as a reducing agent for hydroboration catalysts based on the first-row transition metal complexes with tridentate ligands, has been found a …
Number of citations: 2 chemrxiv.org
A Khan, AM Asiri, SA Kosa, H Garcia, A Grirrane - Journal of Catalysis, 2015 - Elsevier
Iron oxide nanoparticles supported on magnesia (FeO/MgO) have been prepared by NaBH 4 reduction of Fe(SO 4 ) on MgO and spontaneous reoxidation upon storage. XPS of FeO/…
Number of citations: 38 www.sciencedirect.com
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
N Kirai, S Iguchi, T Ito, J Takaya… - Bulletin of the Chemical …, 2013 - journal.csj.jp
Dehydrogenative borylation of alkenes and 1,3-dienes was realized by carrying out the reaction in the presence of bis(pinacolato)diboron (B 2 pin 2 ) and a catalytic amount of PSiP-…
Number of citations: 58 www.journal.csj.jp
YW Zhao, Q Feng, QL Song - Chinese Chemical Letters, 2016 - Elsevier
An efficient copper-catalyzed decarboxylative hydroboration of phenylpropiolic acids with bis(pinacolato)diboron was developed, affording β-vinylboronates as the only products in high …
Number of citations: 11 www.sciencedirect.com
J Szyling, T Sokolnicki, A Franczyk, J Walkowiak - Catalysts, 2020 - mdpi.com
The first, recyclable protocol for the selective synthesis of (E)-alkenyl boronates via borylative coupling of olefins with vinylboronic acid pinacol ester in monophasic (cat@IL) or biphasic (…
Number of citations: 4 www.mdpi.com

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